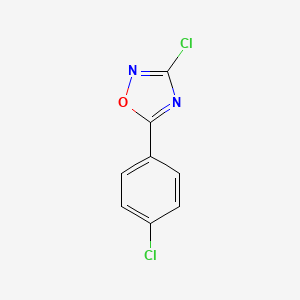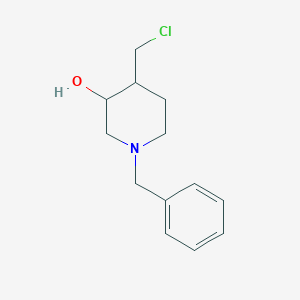![molecular formula C12H22N2 B13971191 3-Cyclopropyl-3,9-diazaspiro[5.5]undecane](/img/structure/B13971191.png)
3-Cyclopropyl-3,9-diazaspiro[5.5]undecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Cyclopropyl-3,9-diazaspiro[5.5]undecane is a spirocyclic compound characterized by a unique structural framework. This compound belongs to the class of spiro compounds, which are known for their intriguing conformational and configurational properties. The spiro[5.5]undecane skeleton is chiral, and its chirality is due to the helicity of the spirane skeleton .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropyl-3,9-diazaspiro[5.5]undecane involves several steps, typically starting with the formation of the spirocyclic core. One common method involves the use of cyclopropylamine and a suitable spirocyclic precursor. The reaction conditions often include the use of catalysts and specific temperature controls to ensure the correct formation of the spirocyclic structure .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques .
Analyse Des Réactions Chimiques
Types of Reactions
3-Cyclopropyl-3,9-diazaspiro[5.5]undecane undergoes various chemical reactions, including:
Reduction: Reduction reactions involve the addition of hydrogen atoms or the removal of oxygen atoms, commonly using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens (chlorine, bromine), alkylating agents (methyl iodide).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .
Applications De Recherche Scientifique
3-Cyclopropyl-3,9-diazaspiro[5.5]undecane has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.
Biology: Investigated for its potential as a ligand for various biological receptors.
Mécanisme D'action
The mechanism of action of 3-Cyclopropyl-3,9-diazaspiro[5.5]undecane involves its interaction with specific molecular targets. For instance, it has been reported to act as a competitive γ-aminobutyric acid type A receptor antagonist. This interaction inhibits the receptor’s activity, leading to various physiological effects, including immunomodulation .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,9-Diazaspiro[5.5]undecane: Similar in structure but lacks the cyclopropyl group.
1-Oxa-9-azaspiro[5.5]undecane: Contains an oxygen atom in the spirocyclic ring, leading to different chemical properties
Uniqueness
3-Cyclopropyl-3,9-diazaspiro[5.5]undecane is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness makes it a valuable compound for various research applications, particularly in the development of new therapeutic agents .
Propriétés
Formule moléculaire |
C12H22N2 |
|---|---|
Poids moléculaire |
194.32 g/mol |
Nom IUPAC |
3-cyclopropyl-3,9-diazaspiro[5.5]undecane |
InChI |
InChI=1S/C12H22N2/c1-2-11(1)14-9-5-12(6-10-14)3-7-13-8-4-12/h11,13H,1-10H2 |
Clé InChI |
VSJVZUAOJSNQBR-UHFFFAOYSA-N |
SMILES canonique |
C1CC1N2CCC3(CCNCC3)CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-(2-Aminopropanoyl)-1,6-diazaspiro[3.4]octan-2-one](/img/structure/B13971128.png)


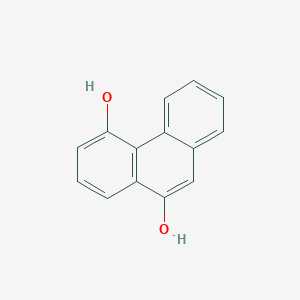
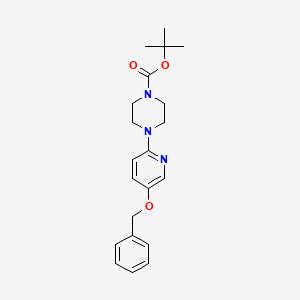
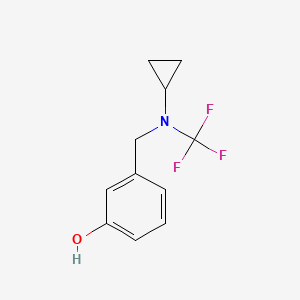
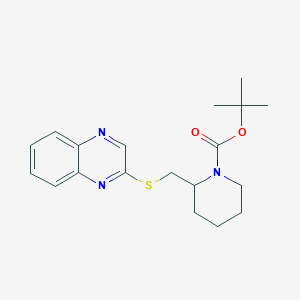


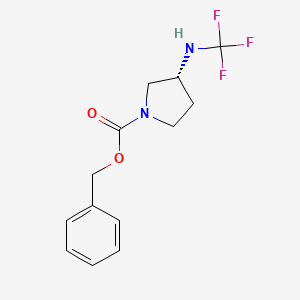
![6-Bromo-2-cyclopropyl-3-methylimidazo[1,2-b]pyridazine](/img/structure/B13971210.png)
